molecular formula C12F10Ge B14629578 CID 6367285

CID 6367285

Katalognummer: B14629578
Molekulargewicht: 406.74 g/mol
InChI-Schlüssel: APFGMOSJEZLNTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 6367285” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Industrial Production Methods: In industrial settings, the production of CID 6367285 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The industrial production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: CID 6367285 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like chromic acid and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

CID 6367285 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, the compound finds applications in industrial processes, such as catalysis and material science.

Wirkmechanismus

The mechanism of action of CID 6367285 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 6367285 include those with analogous chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, making them suitable for comparative studies.

Uniqueness: this compound stands out due to its unique combination of chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, higher reactivity, or improved selectivity for specific targets. These unique features make this compound a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C12F10Ge

Molekulargewicht

406.74 g/mol

InChI

InChI=1S/C12F10Ge/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22

InChI-Schlüssel

APFGMOSJEZLNTR-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)[Ge]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.